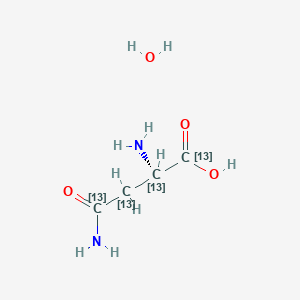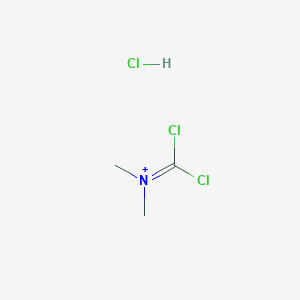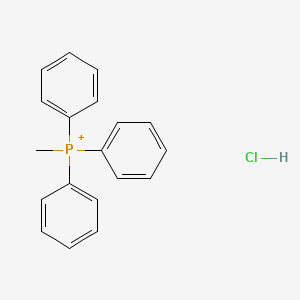
methyl(triphenyl)phosphanium;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(triphenyl)phosphanium;hydrochloride, also known as methyltriphenylphosphonium chloride, is an organophosphorus compound with the chemical formula CH₃P(C₆H₅)₃Cl. It is a white crystalline solid that is soluble in polar organic solvents. This compound is widely used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to methylenetriphenylphosphorane, a useful methylenating reagent .
准备方法
Synthetic Routes and Reaction Conditions
Methyl(triphenyl)phosphanium;hydrochloride is typically synthesized by treating triphenylphosphine with methyl chloride. The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{CH}_3\text{Cl} \rightarrow \text{Ph}_3\text{PCH}_3+\text{Cl}- ] This reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions
Methyl(triphenyl)phosphanium;hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Wittig Reaction: It reacts with aldehydes and ketones to form alkenes through the Wittig reaction.
Common Reagents and Conditions
Strong Bases: Reagents such as butyllithium or sodium hydride are commonly used to deprotonate the methyl group, forming the ylide intermediate.
Major Products Formed
科学研究应用
Methyl(triphenyl)phosphanium;hydrochloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon double bonds through the Wittig reaction.
Catalysis: It serves as a catalyst in regio-controlled ring-opening polymerization of substituted epoxides.
Corrosion Inhibition: It is used for the corrosion inhibition of iron.
Medical Research: It has been studied for its potential in neoplasm inhibition via antimitochondrial effects.
作用机制
The primary mechanism of action of methyl(triphenyl)phosphanium;hydrochloride in the Wittig reaction involves the formation of a phosphorus ylide. The ylide reacts with carbonyl compounds (aldehydes or ketones) to form a betaine intermediate, which subsequently decomposes to yield the desired alkene and triphenylphosphine oxide . The reaction can be summarized as follows: [ \text{Ph}_3\text{PCH}_3^+ \text{Cl}^- + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiCl} + \text{BuH} ] [ \text{Ph}_3\text{PCH}_2 + \text{R}_2\text{C=O} \rightarrow \text{Ph}_3\text{P=O} + \text{R}_2\text{C=CH}_2 ]
相似化合物的比较
Methyl(triphenyl)phosphanium;hydrochloride can be compared with other similar compounds such as:
Methoxymethyl(triphenyl)phosphonium chloride: This compound is used in similar Wittig reactions but involves a methoxymethyl group instead of a methyl group.
Methyltriphenylphosphonium bromide: This compound is similar in structure but uses bromide as the counterion instead of chloride.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, particularly in the formation of alkenes through the Wittig reaction .
属性
分子式 |
C19H19ClP+ |
|---|---|
分子量 |
313.8 g/mol |
IUPAC 名称 |
methyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C19H18P.ClH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1; |
InChI 键 |
QRPRIOOKPZSVFN-UHFFFAOYSA-N |
规范 SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



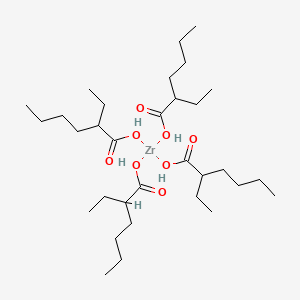
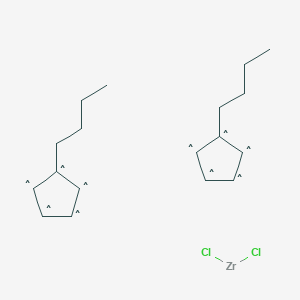
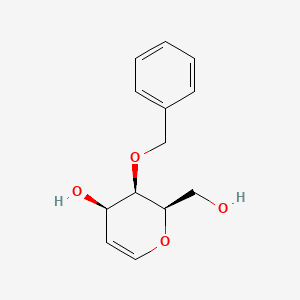
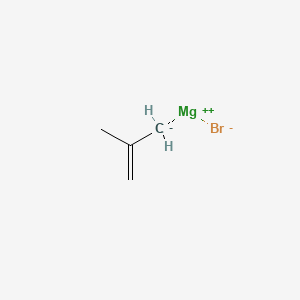


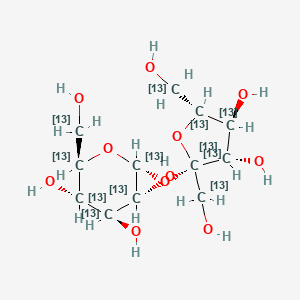

![tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12061365.png)

